REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.[C:13](O)(=[O:15])[CH3:14]>C(OC(=O)C)(=O)C>[C:13]([NH:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1)(=[O:15])[CH3:14]
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Name
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|
Quantity
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3.72 g
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Type
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reactant
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Smiles
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NC=1SC=C(N1)CC(=O)OCC
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Name
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|
Quantity
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4 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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4 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 3 hr
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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Concentration and flash chromatography on silica gel (5% MeOH/CH2H2)
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Name
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|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1SC=C(N1)CC(=O)OCC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |